molecular formula C13H21N3O3 B12945730 N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide CAS No. 88192-03-4

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide

Cat. No.: B12945730
CAS No.: 88192-03-4
M. Wt: 267.32 g/mol
InChI Key: WFZMUFIYUFREOM-UHFFFAOYSA-N
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Description

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a synthetic imidazolidinone derivative characterized by a central 2,5-dioxoimidazolidine core substituted with two butyl groups at positions 1 and 3, and an acetamide group at the 4-ylidene position.

Properties

CAS No.

88192-03-4

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

N-(1,3-dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide

InChI

InChI=1S/C13H21N3O3/c1-4-6-8-15-11(14-10(3)17)12(18)16(13(15)19)9-7-5-2/h4-9H2,1-3H3

InChI Key

WFZMUFIYUFREOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC(=O)C)C(=O)N(C1=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.

Scientific Research Applications

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Notable Properties/Activities Reference
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide Imidazolidinone 1,3-dibutyl; 4-ylidene acetamide C₁₅H₂₃N₃O₃ Hypothesized metabolic stability due to alkyl substituents -
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides (e.g., 3d, 3e) Thiazolidinedione Phenoxy-methoxyaryl; variable N-substituents C₂₀H₁₇N₃O₅S (e.g., 3d) Hypoglycemic activity in mice; enhanced solubility due to nitro/methoxy groups
2-[Cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Imidazolidinone Cyclopentyl(methyl)amino; 4-(4-methoxyphenyl) C₁₉H₂₆N₄O₄ Potential CNS activity due to methoxyphenyl and cyclopentyl groups
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl; trimethoxyphenyl C₂₀H₁₈F₃N₃O₄S Anticancer or anti-inflammatory activity (common for benzothiazoles)

Biological Activity

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C18H23N3O3
Molecular Weight: 329.39 g/mol
IUPAC Name: this compound
InChI Key: ZCIVKZJXWQFQKT-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The imidazolidinone framework may interact with enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, including potential antitumor and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing similar imidazolidinone structures were evaluated for their efficacy against various cancer cell lines.

In a study examining the cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358), several compounds demonstrated significant antitumor activity with IC50 values indicating effective inhibition of cell proliferation. Notably:

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.113D

These findings suggest that modifications to the imidazolidinone structure can enhance biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

In addition to antitumor effects, the compound's derivatives have shown promising antimicrobial properties. A comparative study indicated that certain analogs exhibited significant antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A series of synthesized derivatives were tested for their biological activities using both in vitro and in vivo models. Results indicated that specific substitutions on the imidazolidinone ring enhanced both antitumor and antimicrobial activities.
  • Structure-Activity Relationship (SAR) : Research focused on understanding how variations in chemical structure influence biological activity. This included examining the impact of different alkyl chains and functional groups on the compound's efficacy against cancer cells.

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